3-Phenylquinuclidin-3-ol hydrochloride
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Overview
Description
3-Phenylquinuclidin-3-ol hydrochloride: is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.75 g/mol . It is a quinuclidine derivative, characterized by the presence of a phenyl group attached to the quinuclidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinuclidin-3-ol hydrochloride typically involves the reaction of quinuclidine with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Quinuclidine, phenylmagnesium bromide, hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinuclidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted quinuclidine derivatives.
Scientific Research Applications
3-Phenylquinuclidin-3-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenylquinuclidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Quinuclidine: A parent compound with a similar structure but lacking the phenyl group.
3-Quinuclidinol: A related compound with a hydroxyl group attached to the quinuclidine ring.
Phenylquinuclidine derivatives: Various derivatives with different substituents on the phenyl or quinuclidine ring.
Uniqueness: 3-Phenylquinuclidin-3-ol hydrochloride is unique due to the presence of both the phenyl group and the quinuclidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXEYSORZZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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